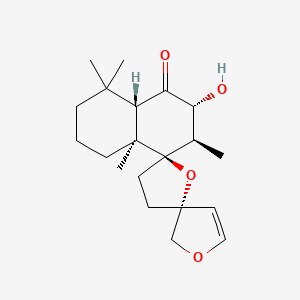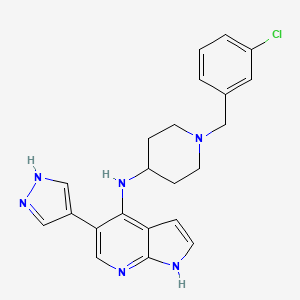
Preleoheterin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Preleoheterin can be isolated from the fresh leaves of Leonurus japonicus . The isolation process involves extraction and purification techniques commonly used in natural product chemistry.
Analyse Des Réactions Chimiques
Preleoheterin undergoes various chemical reactions typical of labdane diterpenes. These reactions include:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Preleoheterin has been studied for its anti-inflammatory properties. It inhibits the production of nitric oxide and pro-inflammatory cytokines in LPS-activated macrophages without inducing cytotoxicity at certain concentrations . This makes it a potential candidate for developing anti-inflammatory drugs. Additionally, this compound has shown potential in treating polycystic ovary syndrome (PCOS) by regulating endocrine disorders and reducing inflammatory responses .
Mécanisme D'action
The mechanism of action of Preleoheterin involves the inhibition of pro-inflammatory pathways. It targets and inhibits the production of nitric oxide and pro-inflammatory cytokines, which are key mediators of inflammation . This inhibition helps reduce inflammation and its associated symptoms.
Comparaison Avec Des Composés Similaires
Preleoheterin is similar to other labdane diterpenes such as leojaponin, 13-epi-preleoheterin, and iso-preleoheterin, which are also isolated from Leonurus japonicus . These compounds share similar structural features and biological activities, but this compound is unique in its specific anti-inflammatory properties and potential therapeutic applications .
Propriétés
Formule moléculaire |
C20H30O4 |
|---|---|
Poids moléculaire |
334.4 g/mol |
InChI |
InChI=1S/C20H30O4/c1-13-14(21)15(22)16-17(2,3)6-5-7-18(16,4)20(13)9-8-19(24-20)10-11-23-12-19/h10-11,13-14,16,21H,5-9,12H2,1-4H3/t13-,14-,16+,18+,19-,20-/m1/s1 |
Clé InChI |
LRQKKQYUECPRMI-YHUSEBDRSA-N |
SMILES isomérique |
C[C@@H]1[C@H](C(=O)[C@@H]2[C@@]([C@@]13CC[C@]4(O3)COC=C4)(CCCC2(C)C)C)O |
SMILES canonique |
CC1C(C(=O)C2C(CCCC2(C13CCC4(O3)COC=C4)C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[2-[4-[4-[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]butoxy]phenyl]ethyl]-4-[[2-(4-bromophenyl)sulfanylacetyl]amino]pyrazole-3-carboxylic acid](/img/structure/B12372749.png)





![2-{3-[(5-{[(1S)-1-(4-tert-butylphenyl)ethyl]carbamoyl}-2,3-dimethyl-1H-indol-1-yl)methyl]phenoxy}-2-methylpropanoic acid](/img/structure/B12372784.png)
![N'-[[2-(2,3-dichlorophenoxy)phenyl]methyl]-N,N'-dimethylethane-1,2-diamine](/img/structure/B12372796.png)

